D-Valacyclovir Hydrochloride is identified as an impurity in the synthesis and degradation of Valacyclovir Hydrochloride. Valacyclovir Hydrochloride is an antiviral medication used to treat viral infections, including herpes simplex, herpes zoster (shingles), and cytomegalovirus (CMV). [] D-Valacyclovir Hydrochloride is the D-enantiomer of Valacyclovir Hydrochloride. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. While they share the same chemical formula and connectivity, their spatial arrangement of atoms differs, potentially leading to distinct biological activities. []
D-Valacyclovir Hydrochloride is a potent antiviral compound primarily used in the treatment of herpes simplex virus infections, including genital herpes and herpes zoster (shingles). It is the L-valine ester of acyclovir, which enhances its bioavailability compared to acyclovir alone. This compound is classified as a nucleoside analogue and functions as a prodrug, converting into acyclovir upon metabolism in the body.
D-Valacyclovir Hydrochloride is synthesized from acyclovir and L-valine using various chemical processes. It falls under the classification of antiviral agents, specifically targeting DNA viruses by inhibiting viral DNA polymerase. This inhibition prevents viral replication, making it effective against herpes viruses.
The synthesis of D-Valacyclovir Hydrochloride typically involves the following steps:
The process has been optimized for large-scale production, addressing issues such as impurities and yield consistency .
D-Valacyclovir Hydrochloride has the molecular formula and a molecular weight of approximately 300.34 g/mol. Its structural representation includes:
The compound's structure allows for effective interaction with viral DNA polymerases, facilitating its mechanism of action .
D-Valacyclovir Hydrochloride undergoes several key reactions during its synthesis:
The mechanism of action for D-Valacyclovir Hydrochloride involves:
D-Valacyclovir Hydrochloride has several notable physical and chemical properties:
These properties contribute to its formulation as an oral medication, enhancing patient compliance due to ease of administration .
D-Valacyclovir Hydrochloride is primarily used in clinical settings for:
Research continues into its efficacy against other viral infections and potential applications in combination therapies .
Molecular Architecture: D-Valacyclovir hydrochloride (C₁₃H₂₁ClN₆O₄) is a hydrochloride salt derivative of valacyclovir, featuring a purine ring linked to a valyl ester moiety [1] [8]. The compound crystallizes as a zwitterion, with protonation at N1 of the guanine ring and chloride balancing the charge. Its molecular weight is 360.81 g/mol, distinguishing it from the free base valacyclovir (C₁₃H₂₀N₆O₄, MW 324.34 g/mol) [1] [2].
Stereochemical Specificity: The antiviral activity of valacyclovir is exclusively tied to the L-valine ester configuration. Enzymatic hydrolysis by intestinal and hepatic esterases selectively cleaves the L-valyl group to release acyclovir, the active metabolite. The D-isomer (D-valacyclovir) is pharmacologically inactive due to its resistance to esterase-mediated activation [6] [8]. This stereodependence is critical for prodrug design, as confirmed by:
Table 1: Molecular Characterization of Valacyclovir Hydrochloride
Property | Value | Method |
---|---|---|
Empirical Formula | C₁₃H₂₁ClN₆O₄ | Elemental Analysis |
Molecular Weight | 360.81 g/mol | Mass Spectrometry |
UV λ_max (water) | 252.8 nm (ε 8,530) | UV-Vis Spectroscopy |
Chiral Center Configuration | S-enantiomer (L-valine derived) | X-ray Crystallography |
Traditional Routes: Early synthesis relied on carbodiimide-mediated coupling between acyclovir and N-Cbz-L-valine, followed by catalytic hydrogenation to remove the protecting group. This method suffered from:
Innovative Approaches: Modern strategies employ Boc-protected valine and continuous-flow reactors:
Table 2: Synthetic Method Comparison for Valacyclovir Hydrochloride
Method | Yield | Purity | Key Impurities |
---|---|---|---|
Cbz-Valine + DCC/DMAP | 40–45% | 95–97% | Acyclovir (2.5%), Guanine |
Boc-Valine + DIC (Batch) | 60–65% | 98% | Acyclovir (1.2%) |
Flow Reactor Deprotection | 85–90% | >99.5% | Acyclovir (0.3%) |
Enhanced Bioavailability: Valacyclovir’s prodrug design overcomes acyclovir’s poor oral bioavailability (15–21% vs. 54–70% for valacyclovir) [3] [6]. Key physicochemical differences include:
Stability in Biological Matrices: LC-MS/MS studies show valacyclovir degrades to acyclovir in plasma (t1/2 = 30 min at 37°C), necessitating stabilizers like EDTA in analytical samples [4].
Table 3: Physicochemical Comparison of Valacyclovir and Acyclovir
Property | Valacyclovir HCl | Acyclovir |
---|---|---|
Water Solubility | 174 mg/mL | 1.3 mg/mL |
log P (Octanol-Water) | -1.07 | -1.80 |
Bioavailability | 54–70% | 15–21% |
Plasma Tmax | 1–2 hours | 1.5–2.5 hours |
Polymorphic Landscape: Valacyclovir hydrochloride exhibits five solid forms:
Stability Performance:
Table 4: Solid-State Properties of Valacyclovir Hydrochloride Hydrates
Form | Hydration | Water Content | Stability | PXRD Signature |
---|---|---|---|---|
Form I | Sesquihydrate | 6.93% w/w | Converts to hemihydrate | Peaks at 8.5°, 16.3° |
Form II | Monohydrate | 4.78% w/w | Prone to dehydration | Peaks at 9.3°, 14.4° |
Form III | Hemihydrate | 2.42% w/w | Stable at 40°C/75% RH | Peaks at 6.9°, 20.8° |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: